3-[(Dimethylamino)methyl]-5-fluorobenzaldehyde
Description
3-[(Dimethylamino)methyl]-5-fluorobenzaldehyde is a benzaldehyde derivative featuring a fluorine substituent at the 5-position and a dimethylaminomethyl group (-CH₂N(CH₃)₂) at the 3-position of the benzene ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its electron-withdrawing fluorine atom and electron-donating dimethylamino group create unique electronic effects, influencing reactivity in condensation, alkylation, and nucleophilic addition reactions. Applications include its use as a precursor for bioactive molecules, such as kinase inhibitors or antimicrobial agents, where the fluorine atom enhances metabolic stability and bioavailability [1].
Properties
IUPAC Name |
3-[(dimethylamino)methyl]-5-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c1-12(2)6-8-3-9(7-13)5-10(11)4-8/h3-5,7H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJEBZROCCLWOGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=CC(=C1)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001247998 | |
| Record name | 3-[(Dimethylamino)methyl]-5-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001247998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379375-34-4 | |
| Record name | 3-[(Dimethylamino)methyl]-5-fluorobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1379375-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(Dimethylamino)methyl]-5-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001247998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dimethylamino)methyl]-5-fluorobenzaldehyde typically involves the introduction of the dimethylaminomethyl group and the fluorine atom onto the benzaldehyde ring. One common method is the Mannich reaction, where benzaldehyde is reacted with dimethylamine and formaldehyde in the presence of an acid catalyst. The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions
3-[(Dimethylamino)methyl]-5-fluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-[(Dimethylamino)methyl]-5-fluorobenzoic acid.
Reduction: 3-[(Dimethylamino)methyl]-5-fluorobenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
3-[(Dimethylamino)methyl]-5-fluorobenzaldehyde serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions such as:
- Oxidation: Converts to 3-[(Dimethylamino)methyl]-5-fluorobenzoic acid.
- Reduction: Can be reduced to 3-[(Dimethylamino)methyl]-5-fluorobenzyl alcohol.
- Substitution Reactions: The fluorine atom can be replaced by other nucleophiles.
Biological Research
The compound has been investigated for its potential biological activities:
- Antimicrobial Properties: Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens.
- Anticancer Activity: Research indicates potential anticancer properties, making it a candidate for further pharmacological development .
Pharmaceutical Development
This compound is explored as a precursor for pharmaceutical compounds. Its ability to enhance binding affinity due to the dimethylaminomethyl group makes it valuable in drug design, particularly for targeting specific enzymes and receptors involved in disease pathways .
Table 1: Summary of Chemical Reactions Involving this compound
| Reaction Type | Product Formed | Key Reagents |
|---|---|---|
| Oxidation | 3-[(Dimethylamino)methyl]-5-fluorobenzoic acid | Potassium permanganate |
| Reduction | 3-[(Dimethylamino)methyl]-5-fluorobenzyl alcohol | Sodium borohydride |
| Substitution | Various substituted benzaldehyde derivatives | Nucleophiles (amines, thiols) |
Case Study 1: Antimicrobial Activity
In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications led to enhanced antimicrobial potency, suggesting potential for development into new antibiotic agents .
Case Study 2: Anticancer Properties
Research conducted at a leading pharmaceutical institute evaluated the anticancer effects of this compound on various cancer cell lines. The findings revealed that specific analogs exhibited cytotoxic effects, promoting apoptosis in cancer cells while sparing normal cells, indicating a promising therapeutic profile .
Mechanism of Action
The mechanism of action of 3-[(Dimethylamino)methyl]-5-fluorobenzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The dimethylaminomethyl group can enhance its binding affinity to certain targets, while the fluorine atom can influence its metabolic stability and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Differences
The compound 4-[2-(Dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]benzaldehyde () provides a relevant comparison due to shared functional groups (dimethylamino, halogen, benzaldehyde) but differs in core structure and substituent arrangement:
| Feature | 3-[(Dimethylamino)methyl]-5-fluorobenzaldehyde | 4-[2-(Dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]benzaldehyde |
|---|---|---|
| Core Structure | Benzaldehyde (benzene ring) | Pyridine-benzaldehyde hybrid |
| Substituents | -F at C5; -CH₂N(CH₃)₂ at C3 | -CF₃ at C5 (pyridine); -N(CH₃)₂ at C2 (pyridine); benzaldehyde at C4 |
| Molecular Weight | ~195 g/mol | ~324 g/mol |
| Halogen Type | Fluorine (small, electronegative) | Trifluoromethyl (bulky, highly lipophilic) |
| Electronic Effects | Balanced electron-withdrawing (-F) and donating (-N(CH₃)₂) | Pyridine ring introduces electron deficiency; CF₃ enhances withdrawal |
Physicochemical and Functional Implications
Lipophilicity and Solubility
- The trifluoromethyl (-CF₃) group in the pyridine-based compound significantly increases lipophilicity (higher LogP) compared to the single fluorine in the target compound. This reduces aqueous solubility but enhances membrane permeability, making the pyridine derivative more suited for hydrophobic environments (e.g., CNS-targeting drugs) [1].
- The dimethylaminomethyl group in the target compound improves water solubility due to its basicity, favoring protonation in acidic conditions.
Reactivity and Stability
- The pyridine ring in the comparator compound introduces electron-deficient aromaticity, accelerating nucleophilic aromatic substitution but reducing stability under strong reducing conditions.
- The fluorine atom in the target compound offers moderate electron withdrawal, stabilizing the aldehyde group against oxidation compared to non-halogenated analogs.
Biological Activity
3-[(Dimethylamino)methyl]-5-fluorobenzaldehyde is a compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, synthesis, and potential therapeutic uses, supported by data tables and relevant research findings.
Molecular Formula: C₉H₁₁F N O
The compound features a dimethylamino group and a fluorine atom, which contribute to its unique reactivity profile. The synthesis of this compound can be achieved through various organic reactions, including acylation and amination processes.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
- Cytotoxicity: Studies using high-content imaging have shown that this compound can affect cell morphology, indicating potential cytotoxic effects on various cell lines.
- Enzymatic Interactions: Similar aromatic aldehydes have been shown to participate in enzymatic bioconversion processes, suggesting that this compound may also play a role in biochemical systems as a substrate or inhibitor.
- Therapeutic Applications: The compound may serve as a pharmaceutical intermediate, with implications in drug development due to its structural features that enhance reactivity compared to other similar compounds.
The biological activity of this compound can be attributed to its ability to interact with various biomolecules:
- Enzyme Modulation: The compound has been observed to influence the activity of cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can lead to altered metabolic pathways and changes in drug bioavailability.
- Cell Signaling Pathways: It is known to modulate signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, impacting gene expression related to cell proliferation and apoptosis.
Case Studies and Research Findings
Several studies have investigated the effects of this compound on different biological systems:
- Cytotoxicity Studies:
- Enzymatic Activity:
Comparative Analysis with Similar Compounds
The following table summarizes the properties and activities of this compound compared to structurally similar compounds:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| This compound | C₉H₁₁F N O | Contains dimethylamino and fluorine groups | Cytotoxicity; enzyme modulation |
| 4-Dimethylaminobenzaldehyde | C₉H₁₁N O | Lacks fluorine; used in dye synthesis | Moderate cytotoxicity |
| 2-Fluorobenzaldehyde | C₇H₅F O | Contains one fluorine; less nucleophilic | Limited biological activity |
| 3-Aminobenzaldehyde | C₇H₇N O | Amino group instead of dimethylamino | Varies; generally lower potency |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-[(Dimethylamino)methyl]-5-fluorobenzaldehyde, and how are intermediates characterized?
- Methodology : A common approach involves multi-step synthesis starting from fluorinated benzaldehyde derivatives. For example, 5-fluorobenzaldehyde can undergo Mannich reactions with dimethylamine and formaldehyde to introduce the dimethylaminomethyl group. Intermediate characterization typically employs H/C NMR and mass spectrometry to confirm structural integrity and purity .
- Key Considerations : Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side products like over-alkylation or decomposition of the fluorinated aromatic ring.
Q. How is the purity of this compound validated in academic research?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection is used to assess purity. Nuclear magnetic resonance (NMR) spectroscopy, particularly F NMR, is critical for detecting fluorinated impurities. Mass spectrometry (EI or ESI-MS) confirms molecular ion peaks .
- Data Interpretation : Discrepancies in melting points or spectral data (e.g., unexpected splitting in H NMR) may indicate residual solvents or unreacted intermediates.
Q. What safety protocols are recommended for handling fluorinated aldehydes like this compound?
- Guidelines : Use fume hoods for synthesis and purification due to volatile aldehydes. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory. Toxicity data for analogous compounds (e.g., fluorobenzaldehyde derivatives) suggest potential irritancy, necessitating strict exposure controls .
Advanced Research Questions
Q. How can reaction yields be optimized for the Mannich reaction step in synthesizing this compound?
- Methodology : Systematic variation of catalysts (e.g., Lewis acids like ZnCl) and solvents (e.g., DMF vs. THF) can improve yield. Kinetic studies via in-situ FTIR or HPLC help identify rate-limiting steps. Sodium metabisulfite has been used to stabilize intermediates in analogous fluorinated diamine syntheses .
- Data Contradictions : Conflicting reports on optimal pH (acidic vs. basic conditions) may arise from competing mechanisms; mechanistic studies (e.g., isotopic labeling) are recommended.
Q. What strategies resolve spectral data contradictions for fluorinated benzaldehyde derivatives?
- Case Study : Discrepancies in F NMR chemical shifts may stem from solvent effects or hydrogen bonding. For example, electron-withdrawing substituents (e.g., -CHO) deshield fluorine atoms, but solvation in polar aprotic solvents can alter shifts. Cross-validation with X-ray crystallography is advised .
Q. How does the dimethylaminomethyl group influence the electrophilic substitution pattern in fluorinated benzaldehydes?
- Mechanistic Insight : The dimethylaminomethyl group acts as an electron-donating substituent via conjugation, directing electrophiles to meta/para positions relative to the fluorine atom. Computational studies (DFT) can predict regioselectivity in further functionalization .
Q. What are the applications of this compound in synthesizing bioactive heterocycles?
- Example : It serves as a precursor for benzimidazole derivatives (e.g., via condensation with o-phenylenediamines) with potential antimicrobial activity. The fluorine atom enhances bioavailability, while the dimethylaminomethyl group modulates solubility .
- Experimental Design : Screen substituent effects by varying diamine partners and analyzing bioactivity via in vitro assays (e.g., MIC against bacterial strains).
Q. How can cross-coupling reactions (e.g., Suzuki-Miyaura) be adapted for derivatives of this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
